molecular formula C8H9ClN4 B8273542 2-(Chloromethyl)-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazine

2-(Chloromethyl)-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No. B8273542
M. Wt: 196.64 g/mol
InChI Key: XULPJKPNOCMAMH-UHFFFAOYSA-N
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Patent
US08765760B2

Procedure details

A mixture of 1-amino-3,6-dimethylpyrazin-2(1H)-iminium-2,4,6-trimethylbenzenesulfonate (2.0 g, 5.9 mmol) and NaOH (480 mg, 12 mmol) in EtOH (20 mL) was stirred at 60° C. for 1 h. Methyl 2-chloroacetate (1.34 g, 12.4 mmol) was then added slowly. The reaction mixture was refluxed for 4 h, then the solvent was removed. The product was purified by silica gel column chromatography to give 2-(chloromethyl)-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazine as a yellow solid (420 mg, yield 36.3%). ESI MS: m/z 197 [M+1]+.
Name
1-amino-3,6-dimethylpyrazin-2(1H)-iminium 2,4,6-trimethylbenzenesulfonate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
480 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][N:2]1[C:7]([CH3:8])=[CH:6][N:5]=[C:4]([CH3:9])[C:3]1=[NH2+:10].CC1C=C(C)C=C(C)C=1S([O-])(=O)=O.[OH-].[Na+].[Cl:26][CH2:27][C:28](OC)=O>CCO>[Cl:26][CH2:27][C:28]1[N:10]=[C:3]2[C:4]([CH3:9])=[N:5][CH:6]=[C:7]([CH3:8])[N:2]2[N:1]=1 |f:0.1,2.3|

Inputs

Step One
Name
1-amino-3,6-dimethylpyrazin-2(1H)-iminium 2,4,6-trimethylbenzenesulfonate
Quantity
2 g
Type
reactant
Smiles
NN1C(C(=NC=C1C)C)=[NH2+].CC1=C(C(=CC(=C1)C)C)S(=O)(=O)[O-]
Name
Quantity
480 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1.34 g
Type
reactant
Smiles
ClCC(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC1=NN2C(C(=NC=C2C)C)=N1
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg
YIELD: PERCENTYIELD 36.3%
YIELD: CALCULATEDPERCENTYIELD 36.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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